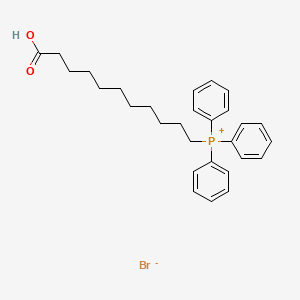
Phosphonium, (10-carboxydecyl)triphenyl-, bromide
Descripción general
Descripción
Phosphonium, (10-carboxydecyl)triphenyl-, bromide is a chemical compound with the molecular formula C29H36BrO2P . It has a molecular weight of 527.5 g/mol . It is an important compound in the field of chemistry and materials science.
Synthesis Analysis
The synthesis of this compound involves the reaction of triphenylphosphine with bromoalkyl carboxylic acid in dry acetonitrile. The mixture is stirred at reflux under argon for 48 hours. After cooling, the solvent is evaporated and the product precipitates out upon the addition of ethyl acetate (or diethyl ether). Filtration and washing with the same solvent yield the pure product .Molecular Structure Analysis
The molecular structure of Phosphonium, (10-carboxydecyl)triphenyl-, bromide is represented by the formula C29H36BrO2P . The compound has a linear structure .Chemical Reactions Analysis
Phosphonium-based ionic liquids, such as Phosphonium, (10-carboxydecyl)triphenyl-, bromide, have been used in various chemical processes due to their thermal and chemical stability, relatively low viscosities, and high conductivities .Physical And Chemical Properties Analysis
Phosphonium, (10-carboxydecyl)triphenyl-, bromide has a melting point of 103-105 °C . It is known for its thermal and chemical stability, relatively low viscosities, and high conductivities .Aplicaciones Científicas De Investigación
Catalysis
Phosphonium salts have been employed as efficient catalysts in organic synthesis. For instance, triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide ([TPPHSP]Br) has been synthesized and used as a reusable green Brønsted-acidic ionic liquid catalyst for the synthesis of 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives, demonstrating good to excellent yields. This highlights the utility of phosphonium salts in facilitating condensation reactions under environmentally friendly conditions (Samira Karami, A. Momeni, J. Albadi, 2019).
Material Science
In material science, phosphonium salts are key in the development of molecular microstructures. The crystal structures of simple triphenyl(pentafluorobenzyl)phosphonium salts have provided crucial data on how anion size influences the molecular structure of bis(pentafluorobenzyl)phosphonium cations. This research sheds light on the interaction dynamics between anions and electron-deficient moieties, which is vital for designing new materials with specific properties (M. Giese, M. Albrecht, A. Valkonen, K. Rissanen, 2013).
Chemical Synthesis
The synthesis of functionalized tetraarylphosphonium salts via palladium-catalyzed coupling reactions showcases another significant application of phosphonium compounds. This method allows for the generation of phosphonium salts bearing various functional groups, demonstrating compatibility with alcohols, ketones, aldehydes, phenols, and amides. Such versatility is crucial for advancing synthetic methodologies and creating complex organic molecules (D. Marcoux, A. Charette, 2008).
Mecanismo De Acción
Mode of Action
It is known that the compound is a lipophilic quaternary phosphonium cation . It forms the basis for many mitochondrial-targeted drugs, including MitoQ, MitoE, and SkQ . It binds to the mitochondrial matrix by insertion into the inner membrane .
Biochemical Pathways
Given its role as a basis for mitochondrial-targeted drugs, it can be inferred that it may influence pathways related to mitochondrial function and energy metabolism .
Result of Action
It is known that the compound can cause mitochondrial swelling in kidney tissue, an action possibly related to increased membrane permeability .
Propiedades
IUPAC Name |
10-carboxydecyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35O2P.BrH/c30-29(31)24-16-5-3-1-2-4-6-17-25-32(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;/h7-15,18-23H,1-6,16-17,24-25H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFYJWNAWIJMEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465658 | |
| Record name | Phosphonium, (10-carboxydecyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonium, (10-carboxydecyl)triphenyl-, bromide | |
CAS RN |
7530-96-3 | |
| Record name | Phosphonium, (10-carboxydecyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



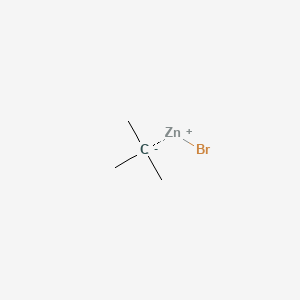

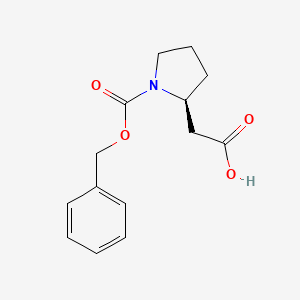
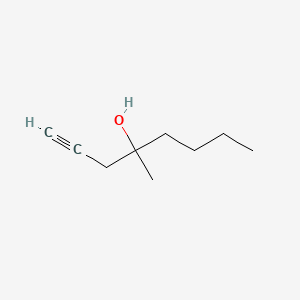
![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)

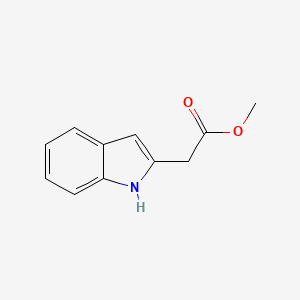
![Phosphine, [[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[diphenyl-](/img/structure/B1599994.png)
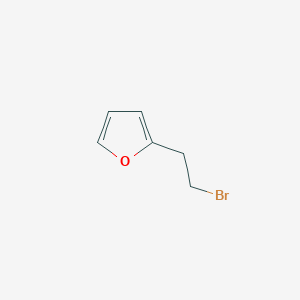
![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyloxycarbonyloxy] succinimide](/img/structure/B1599998.png)

